molecular formula C18H19N3O4S2 B2969374 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide CAS No. 1325306-60-2

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B2969374
CAS RN: 1325306-60-2
M. Wt: 405.49
InChI Key: JANYZMALQRQDFG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a thiophene ring, a sulfonamide group, and a methoxy group. Pyrazole is a non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity . Thiophene is a five-membered aromatic ring with one sulfur atom. Sulfonamides are a group of compounds containing a sulfonamide functional group (–S(=O)2–NH–). They are widely used in medicinal chemistry. The methoxy group (–O–CH3) is an alkyl ether.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the pyrazole ring might undergo electrophilic substitution reactions, and the sulfonamide group might participate in hydrolysis reactions .

Scientific Research Applications

Cancer Treatment Applications

Research has shown that certain compounds related to N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide possess promising applications in cancer treatment. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, making them potential therapeutic agents (Küçükgüzel et al., 2013). Additionally, novel pyrazole and thienopyrimidine derivatives have shown remarkable antitumor activity against breast cancer cells, highlighting their potential as antitumor agents (Aly, 2009).

Corrosion Inhibition

Compounds featuring the benzenesulfonamide moiety have also been investigated for their corrosion inhibition properties. A study on the corrosion inhibition efficiency and adsorption behavior of certain cationic Schiff surfactants at the carbon steel/hydrochloric acid interface found that these surfactants are excellent inhibitors, with the adsorption mechanism being chemical adsorption. This research suggests potential applications in protecting metals from corrosion (Tawfik, 2015).

Antimicrobial Activities

Research on the synthesis and bioactivity of new sulfonamides, including 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, has demonstrated interesting cytotoxic activities and strong inhibition of human carbonic anhydrase isoenzymes, indicating their potential in anti-tumor activity studies and as inhibitors for therapeutic applications (Gul et al., 2016).

Computational Studies and Molecular Interactions

Computational studies and molecular dynamics simulations on newly synthesized sulfonamide molecules have provided insights into the structural and electronic properties, vibrational wave numbers, and intermolecular interactions of these compounds. Such research aids in the understanding of the molecular basis of the pharmacological activities of these compounds and their potential interactions with biological targets (Murthy et al., 2018).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-12-11-13(2)21(19-12)18(22)17-16(9-10-26-17)20(3)27(23,24)15-7-5-14(25-4)6-8-15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANYZMALQRQDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide

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